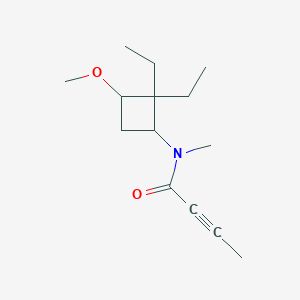

![molecular formula C13H19N3O4 B2896453 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 2470438-63-0](/img/structure/B2896453.png)

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

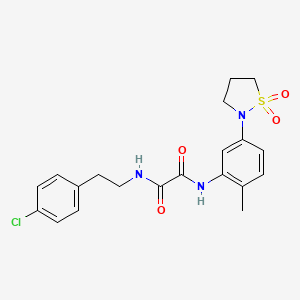

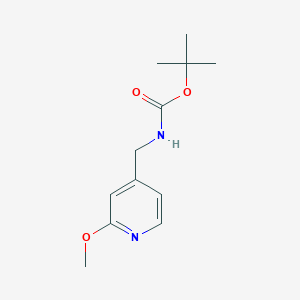

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.

BenchChem offers high-quality 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Host-Guest Complexation Studies

Research by Kean et al. (1999) explored the complexation of aromatic carboxylic acids and their conjugate bases by β-cyclodextrins substituted at C6, which is related to the structure of the compound . This study highlighted the significance of charge, hydrophobicity, and stereochemistry in the stability of host-guest complexes (Kean et al., 1999).

Synthetic Chemistry and Safety in Chemical Reactions

Gutmann et al. (2012) discussed the safe synthesis of hydrazoic acid in a continuous flow reactor, demonstrating the practical aspects of handling potentially hazardous reactions. This research is relevant for understanding safe synthetic procedures for complex organic compounds, similar to the indazole derivative (Gutmann et al., 2012).

Applications in Macrolide Synthesis

Wasserman et al. (1981) explored the synthesis of macrolides using oxazoles as activated carboxylic acids. This research is pertinent for understanding the utility of similar compounds in the synthesis of complex organic structures, such as macrolides (Wasserman et al., 1981).

Studies in Organic Synthesis

Barton et al. (1985) investigated the degradation of the cholic acid side chain, providing insights into the methodology of synthesizing and modifying complex organic structures. This can inform approaches to manipulating similar compounds (Barton et al., 1985).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Research by Bacchi et al. (2005) focused on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This study can provide insights into the catalytic reactions involving complex indazole derivatives (Bacchi et al., 2005).

Photoactivatable Prodrugs Research

Soares et al. (2017) investigated new coumarin fused oxazoles as photosensitive units for carboxylic acid groups. Their research into the photo-release of active compounds has implications for the design of prodrugs using similar indazole derivatives (Soares et al., 2017).

Functionalized Amino Acid Derivatives in Anticancer Research

Kumar et al. (2009) synthesized functionalized amino acid derivatives and evaluated their cytotoxicity against cancer cell lines. This research shows the potential of complex indazole derivatives in designing new anticancer agents (Kumar et al., 2009).

Cu-Catalyzed Arylation in Indazole Synthesis

Kumar et al. (2015) explored Cu(II)-catalyzed cross-coupling for synthesizing (arylamino)-indazoles, demonstrating a method potentially relevant to the synthesis of the indazole derivative (Kumar et al., 2015).

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-7-4-5-8-9(6-7)15-16-10(8)11(17)18/h7H,4-6H2,1-3H3,(H,14,19)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAUCUGJXSFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)NN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

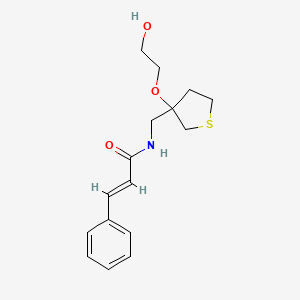

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)

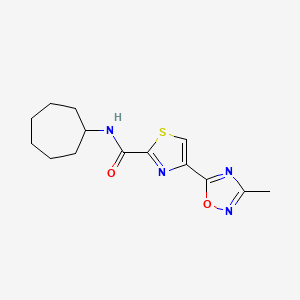

![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)

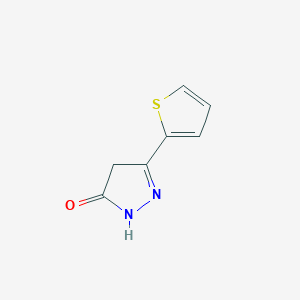

![3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2896383.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2896387.png)

![2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B2896390.png)